molecular formula C17H8F6N4 B2402757 4-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338962-38-2

4-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No. B2402757
CAS RN: 338962-38-2
M. Wt: 382.269
InChI Key: VNMGBSCFLZLNRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoxaline” is a complex organic molecule that contains several functional groups. It has two trifluoromethyl groups attached to a phenyl group and a triazoloquinoxaline core. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the quinoxaline core, followed by the introduction of the triazole ring and the trifluoromethyl groups. Trifluoromethyl groups can be introduced using various methods, such as the use of trifluoromethyl ketones .

Scientific Research Applications

Medicinal Chemistry

Trifluoromethyl ketones (TFMKs), which are structurally similar to the compound , are valuable synthetic targets in medicinal chemistry . They are used as synthons in the construction of fluorinated pharmacons . This suggests that “4-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoxaline” could potentially be used in the development of new pharmaceuticals.

Biological Research

The trifluoromethyl group has been used in biological research, particularly in the study of proteins . For example, the substitution of proline with trifluoromethyl-substituted proline has been used to investigate the unique features of proline in polypeptide structures . This suggests that “4-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoxaline” could be used in similar biological studies.

NMR Labeling

The trifluoromethyl group has been used in NMR labeling . The use of CF3-substituted prolines in NMR labeling has been suggested as a promising research application area . This suggests that “4-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoxaline” could potentially be used in NMR studies.

Synthesis of 2H-Furan Derivatives

A copper-catalyzed method has been used for the synthesis of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives . This suggests that “4-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoxaline” could potentially be used in the synthesis of similar compounds.

properties

IUPAC Name

4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8F6N4/c18-16(19,20)10-7-5-9(6-8-10)14-25-26-15-13(17(21,22)23)24-11-3-1-2-4-12(11)27(14)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMGBSCFLZLNRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=C(N23)C4=CC=C(C=C4)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8F6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoxaline

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